Differential Lipophilicity vs. 2,3-Dimethylphenyl Isomer
The 2,4-dimethyl substitution pattern on the benzamide moiety of the target compound confers a distinct lipophilicity profile compared to its 2,3-dimethyl positional isomer. The computed partition coefficient (LogP) for N-(2-methoxyphenyl)-2,4-dimethylbenzamide is 3.5 [1], whereas the LogP for the isomer N-(2,3-dimethylphenyl)-2-methoxybenzamide is 3.27 . This difference in LogP is quantifiable and directly impacts predicted membrane permeability and solubility, which are critical parameters in cellular assays and drug development [2].
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | 3.5 (XLogP3-AA) |
| Comparator Or Baseline | 3.27 (Computed LogP for N-(2,3-dimethylphenyl)-2-methoxybenzamide) |
| Quantified Difference | Δ LogP = 0.23 (higher lipophilicity for the target compound) |
| Conditions | Computed using XLogP3 algorithm (PubChem) and standard computational methods (ChemSrc), respectively. |
Why This Matters
This quantifiable difference in LogP informs the selection of the appropriate isomer for assays where a specific lipophilicity range is desired, impacting compound solubility, cellular uptake, and non-specific binding.
- [1] PubChem. (2025). Compound Summary for CID 953228, N-(2-methoxyphenyl)-2,4-dimethylbenzamide. National Center for Biotechnology Information. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
